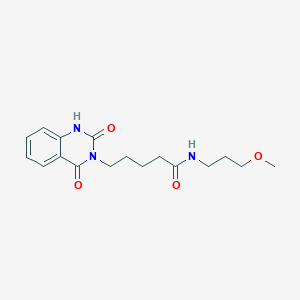
(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide involves innovative methods that enhance the conjugation and functionality of the resulting molecules. One such method is the palladium-catalyzed aerobic oxidative dicarbonation reaction, which has been applied to N-(furan-2-ylmethyl) alkyne amides. This reaction utilizes alkynes with carbon nucleophiles from a furan ring and an acrylate or styrene as coupling partners to produce highly conjugated functionalized 2-pyridones. The significance of this method lies in its mild conditions and step economy, which are advantageous for synthesizing complex molecules efficiently .
Molecular Structure Analysis
The molecular structure of compounds in this category, such as 2-pyridones, is characterized by a high degree of conjugation. This conjugation is evident in their ability to absorb shortwave radiation, as indicated by UV-vis absorption spectra. Such properties suggest potential applications in filtering harmful radiation, which is an important consideration for materials science and environmental protection .
Chemical Reactions Analysis
The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide is a notable chemical reaction involving these compounds. This process has been achieved using marine and terrestrial fungi, including strains like Penicillium citrinum and Aspergillus sydowii. The reaction leads to the production of (R)-2-cyano-3-(furan-2-yl) propanamide with high isolated yield and enantiomeric excess (e.e.). The use of microwave radiation and green chemistry principles in this synthesis highlights the environmentally friendly approach to obtaining compounds with a CN-bearing stereogenic center .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. For instance, the absolute configuration of the biotransformation products, such as (R)-2-cyano-3-(furan-2-yl) propanamide, has been determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. Additionally, the tautomerization of these compounds to form achiral ketenimines in the presence of protic solvents has been observed and investigated, which is relevant for understanding their behavior in different chemical environments .
科学的研究の応用
Enantioselective Synthesis
- Enantioselective Ene-Reduction : (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide derivatives were synthesized using green chemistry techniques, including microwave radiation and ene-reduction by various fungi. This resulted in compounds with a unique CN-bearing stereogenic center, useful in enantioselective organic synthesis (Jimenez et al., 2019).
Cytotoxic Agents Development
- Cytotoxicity in Cancer Research : A focused library of acrylamide analogs, including (E)-3-(furan-2-yl) derivatives, demonstrated potent cytotoxicity against various cancer cell lines. These compounds emerged as potential leads for developing new anticancer therapies (Tarleton et al., 2013).
Palladium-Catalyzed Alkenation
- Palladium-Catalyzed C–H Bond Functionalization : The compound was used in palladium-catalyzed alkenation of thiophenes and furans. This process involved direct oxidative coupling, yielding mono-alkenylated products, beneficial in advanced organic synthesis (Zhao et al., 2009).
Novel Applications in Medicine
- Inhibition of SARS Coronavirus Helicase : A novel chemical compound closely related to (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery has implications for developing new antiviral drugs (Lee et al., 2017).
Material Science and Chemistry
- Supramolecular Gelators : Pyrrole and furan-based pyridine/pyridinium bisamides, including (E)-3-(furan-2-yl) derivatives, have been synthesized as potential supramolecular gelators. These have applications in sensing and drug release, showcasing the compound's utility in material science (Panja et al., 2018).
Food Science
- Mitigating Acrylamide and Furan in Food : Research into reducing acrylamide and furan levels in food products, which are known toxic compounds, highlights the relevance of (E)-3-(furan-2-yl) derivatives in food safety and processing (Anese et al., 2013).
Synthesis and Structural Characterization
- Crystal Structures and Synthesis : Studies on the synthesis and structural characterization of related furan-2-yl-acrylamide derivatives provide insights into the molecular structure and potential applications of these compounds in various fields (Cheng et al., 2016).
Anxiolytic-like Activity in Mice
- Pharmacology : Derivatives of (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide showed anxiolytic-like activity in mice, indicating potential applications in treating anxiety disorders (Targowska-Duda et al., 2019).
Antineuropathic Pain Activity
- Neuropathic Pain Management : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and derivatives indicated significant potential in managing neuropathic pain, suggesting new avenues in pain management (Arias et al., 2020).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(6-5-10-4-3-9-16-10)13-12(17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVXDBRDKZCPM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)
![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)
![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)



![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)
![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)